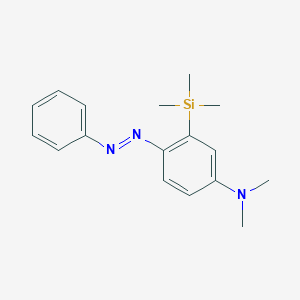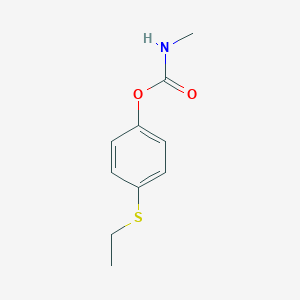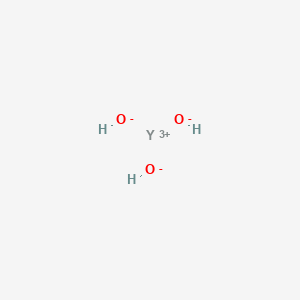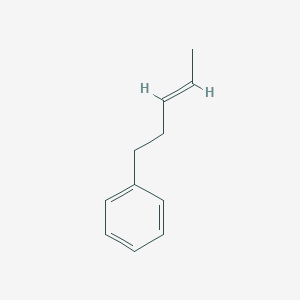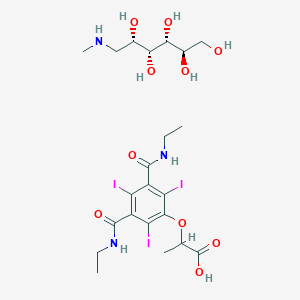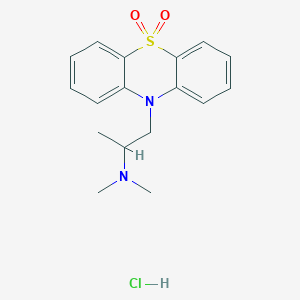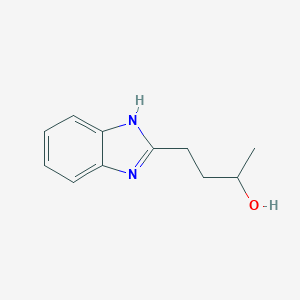
4-(1H-benzimidazol-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzimidazol-2-yl)butan-2-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This molecule is a benzimidazole derivative that possesses a hydroxyl group at the second position of the butyl chain. The unique structure of this compound makes it an interesting target for researchers to investigate its properties and potential applications.
Mechanism Of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)butan-2-ol is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases. These enzymes play a crucial role in cell signaling and DNA replication, respectively. Inhibition of these enzymes can lead to the disruption of cell growth and proliferation.
Biochemical And Physiological Effects
Studies have shown that 4-(1H-benzimidazol-2-yl)butan-2-ol can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has potential antiviral and antibacterial activities.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(1H-benzimidazol-2-yl)butan-2-ol in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and simple reaction conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-(1H-benzimidazol-2-yl)butan-2-ol. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Researchers can synthesize and test various derivatives of this compound to determine their efficacy and safety profiles. Another potential direction is to investigate the mechanism of action of this compound in more detail to gain a better understanding of its effects on cancer cells and other biological systems.
Conclusion:
In conclusion, 4-(1H-benzimidazol-2-yl)butan-2-ol is a promising compound with potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its unique structure and potential bioactivity make it an interesting target for researchers to investigate its properties and potential applications. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer treatment.
Scientific Research Applications
The potential applications of 4-(1H-benzimidazol-2-yl)butan-2-ol in scientific research are vast. One of the most significant applications is in medicinal chemistry, where this compound can be used as a starting material to synthesize various bioactive molecules. Researchers have synthesized several derivatives of this compound with potential anticancer, antiviral, and antibacterial activities.
properties
CAS RN |
19276-02-9 |
|---|---|
Product Name |
4-(1H-benzimidazol-2-yl)butan-2-ol |
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5,8,14H,6-7H2,1H3,(H,12,13) |
InChI Key |
MTMSWVAWKVUTSR-UHFFFAOYSA-N |
SMILES |
CC(CCC1=NC2=CC=CC=C2N1)O |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2N1)O |
Other CAS RN |
19276-02-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

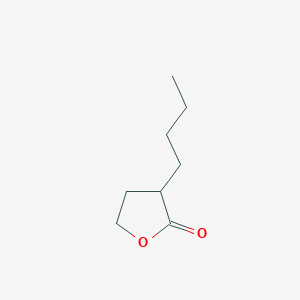
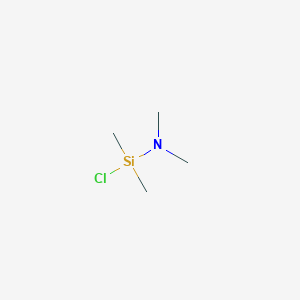
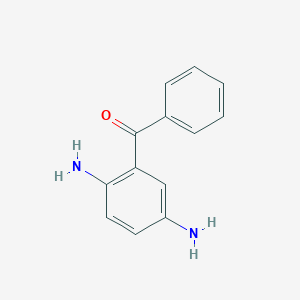
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
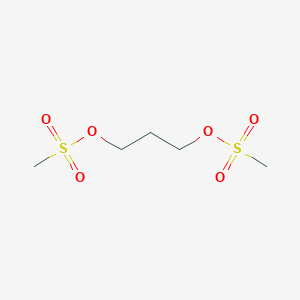
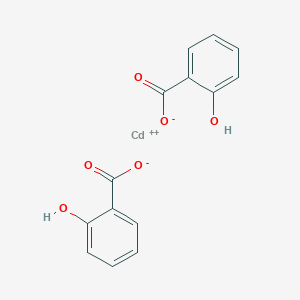
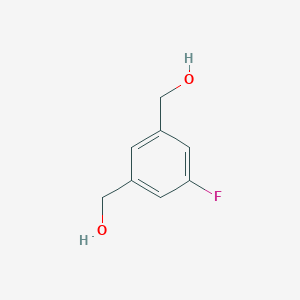
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
